molecular formula C24H22N4O2S B11976405 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11976405
M. Wt: 430.5 g/mol
InChI Key: YWDJYQUWTKUPHO-MFKUBSTISA-N
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Description

4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzylidene Intermediate: This involves the condensation of a benzylidene derivative with an appropriate amine under acidic or basic conditions.

    Cyclization to Form the Triazole Ring: The intermediate is then subjected to cyclization reactions, often using hydrazine derivatives, to form the triazole ring.

    Thiol Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Disulfides: Formed from oxidation of the thiol group.

    Benzyl Derivatives: Formed from reduction of the benzylidene moiety.

    Substituted Triazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

Medicine

    Drug Development: Due to its potential biological activities, the compound can be investigated as a candidate for the development of new therapeutic agents.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both benzylidene and thiol groups in the same molecule is relatively unique, providing a combination of reactivity and biological activity.
  • Biological Activity : The specific arrangement of functional groups may confer unique biological properties, making it a valuable compound for further research.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H22N4O2S/c1-17-8-6-7-11-20(17)23-26-27-24(31)28(23)25-15-19-12-13-21(29-2)22(14-19)30-16-18-9-4-3-5-10-18/h3-15H,16H2,1-2H3,(H,27,31)/b25-15+

InChI Key

YWDJYQUWTKUPHO-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

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